2-Methoxy-5-phenylpyridine 2-Methoxy-5-phenylpyridine
Brand Name: Vulcanchem
CAS No.: 53698-47-8
VCID: VC2814898
InChI: InChI=1S/C12H11NO/c1-14-12-8-7-11(9-13-12)10-5-3-2-4-6-10/h2-9H,1H3
SMILES: COC1=NC=C(C=C1)C2=CC=CC=C2
Molecular Formula: C12H11NO
Molecular Weight: 185.22 g/mol

2-Methoxy-5-phenylpyridine

CAS No.: 53698-47-8

Cat. No.: VC2814898

Molecular Formula: C12H11NO

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-5-phenylpyridine - 53698-47-8

Specification

CAS No. 53698-47-8
Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
IUPAC Name 2-methoxy-5-phenylpyridine
Standard InChI InChI=1S/C12H11NO/c1-14-12-8-7-11(9-13-12)10-5-3-2-4-6-10/h2-9H,1H3
Standard InChI Key QDCCBGFIBKJXNF-UHFFFAOYSA-N
SMILES COC1=NC=C(C=C1)C2=CC=CC=C2
Canonical SMILES COC1=NC=C(C=C1)C2=CC=CC=C2

Introduction

Chemical Properties and Structure

Basic Chemical Information

2-Methoxy-5-phenylpyridine is characterized by the following chemical properties:

PropertyInformation
CAS Registry Number53698-47-8
Molecular FormulaC₁₂H₁₁NO
Molecular Weight185.22 g/mol
IUPAC Name2-methoxy-5-phenylpyridine
SMILESCOC1=NC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C12H11NO/c1-14-12-8-7-11(9-13-12)10-5-3-2-4-6-10/h2-9H,1H3
InChIKeyQDCCBGFIBKJXNF-UHFFFAOYSA-N
PubChem CID46315025

The compound consists of a pyridine ring with a methoxy substituent at position 2 and a phenyl group at position 5 . This structural arrangement contributes to its chemical versatility and application potential in various chemical processes.

Structural Characteristics

The molecular structure of 2-methoxy-5-phenylpyridine features a nitrogen-containing heterocyclic ring (pyridine) with two functional groups . The methoxy group (-OCH₃) at the 2-position provides a site for potential hydrogen bonding and contributes to the compound's polarity. The phenyl group at the 5-position introduces aromatic character and offers opportunities for π-π interactions with other aromatic systems .

This specific arrangement of functional groups creates a molecule with distinct electronic properties. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the methoxy group can participate in both hydrogen bonding and coordination with metals . The phenyl group provides hydrophobic character and potential for further functionalization through electrophilic aromatic substitution reactions.

Synthesis Methods

General Synthetic Approaches

Several synthetic routes have been reported for the preparation of 2-methoxy-5-phenylpyridine and structurally related compounds. These methods typically involve modification of pre-existing pyridine frameworks or construction of the pyridine ring with appropriate substituents.

One common approach involves the preparation of 2-chloro-5-phenylpyridine followed by nucleophilic substitution with methoxide to introduce the methoxy group at the 2-position . This method leverages the reactivity of the chlorine as a good leaving group in nucleophilic aromatic substitution reactions.

The following synthetic procedure has been adapted from similar pyridine derivatives:

  • Reaction of 2-chloro-5-nitropyridine with sodium methoxide in methanol under reflux conditions

  • Subsequent modification of the 5-position through cross-coupling reactions to introduce the phenyl group

Specific Synthetic Route

A specific synthetic pathway for structurally similar compounds involves:

  • Addition of methyl alcohol to a reactor

  • Addition of the chloropyridine precursor under stirring

  • Slow addition of sodium methoxide

  • Heating to reflux temperature and maintaining reaction for 1-2 hours

  • Recovery of the product through reduced pressure distillation, water addition, filtration, and drying

For example, in the synthesis of 2-methoxy-5-nitropyridine (a potential precursor):

"In reactor, add methyl alcohol 79.25g, under stirring, add 2-chloro-5-nitropyridine 15.85g (0.1mol), then slowly add sodium methoxide 6.48g (0.12mol), reflux temperature is warming up to after adding, react 1 hour, reclaim under reduced pressure methyl alcohol, adds frozen water in residuum, light brown needle crystal is had to separate out, filter, frozen water washs, dry 2-methoxyl group-5-nitropyridine 16.43g, HPLC purity is 98.78%, and yield is 96.49%."

These methods can be adapted for the synthesis of 2-methoxy-5-phenylpyridine with appropriate modifications to the starting materials and reaction conditions.

Applications in Research and Industry

Pharmaceutical Applications

2-Methoxy-5-phenylpyridine has significant applications in pharmaceutical research, primarily as a building block for the synthesis of more complex bioactive molecules . The compound's heterocyclic structure makes it particularly valuable in medicinal chemistry, where pyridine-containing compounds often exhibit diverse biological activities.

Specifically, 2-methoxy-5-phenylpyridine may serve as a precursor in the development of:

  • Anti-inflammatory agents

  • Antimicrobial compounds

  • Potential anticancer therapeutics

These applications stem from the compound's ability to be further functionalized at various positions, allowing for the generation of diverse chemical libraries for biological screening.

Chemical Research Applications

Beyond pharmaceutical applications, 2-methoxy-5-phenylpyridine serves as a versatile intermediate in synthetic organic chemistry . Its utility extends to:

  • Development of novel heterocyclic systems

  • Design and synthesis of ligands for coordination chemistry

  • Preparation of materials with specific electronic properties

  • Creation of compounds with unique supramolecular properties

The compound's reactivity allows for selective modifications, making it a valuable starting material for the preparation of structurally diverse molecules with potential applications in various fields of chemistry.

Related Compounds and Structural Analogs

Structural Variations

Several structural analogs of 2-methoxy-5-phenylpyridine have been reported, with variations in the substituents and their positions on the pyridine ring. These include:

CompoundCAS NumberStructural Difference
5-Methoxy-2-phenylpyridine53698-54-7Reversed positions of methoxy and phenyl groups
2-Methyl-5-phenylpyridine3256-88-0Methyl group instead of methoxy at position 2
3-Chloro-2-methoxy-5-phenylpyridine1214368-71-4Additional chloro substituent at position 3
2-Methoxy-3-methyl-5-phenylpyridine1214323-48-4Additional methyl group at position 3

These structural analogs provide opportunities for structure-activity relationship studies in various applications .

Comparative Properties

The properties of 2-methoxy-5-phenylpyridine can be compared with those of its structural analogs to better understand the effects of different substituents on the pyridine ring. For example, 2-methyl-5-phenylpyridine (CAS: 3256-88-0) has the following properties:

Property2-Methoxy-5-phenylpyridine2-Methyl-5-phenylpyridine
Molecular Weight185.22 g/mol169.22 g/mol
Molecular FormulaC₁₂H₁₁NOC₁₂H₁₁N
Boiling PointNot reported288.52°C (estimate)
DensityNot reported1.0590
pKaNot reported5.57±0.10 (Predicted)

The methoxy group in 2-methoxy-5-phenylpyridine introduces additional polarity and hydrogen bonding capability compared to the methyl group in 2-methyl-5-phenylpyridine , potentially affecting solubility, reactivity, and biological activity.

Biological Activities

Structure-Activity Relationships

Studies on structurally similar compounds have revealed important structure-activity relationships that may apply to 2-methoxy-5-phenylpyridine. In a study of pyridine-3-carbonitrile derivatives with various aryl substituents, the presence and position of functional groups significantly affected cytotoxic activity against cancer cell lines .

The study found that "introducing a methoxy group at position 2 of the phenyl ring" affected biological activity, suggesting that the methoxy group in 2-methoxy-5-phenylpyridine could similarly influence its potential biological properties . Additionally, the relative size of substituents appeared to be valuable for good activity, with larger substituents often enhancing biological effects.

Chemical Synthesis Applications

As a Building Block in Complex Molecule Synthesis

2-Methoxy-5-phenylpyridine serves as an important building block for the synthesis of more complex molecules. Its utility derives from the presence of reactive sites that allow for selective modifications:

  • The phenyl group can undergo various electrophilic aromatic substitution reactions

  • The pyridine ring can participate in nucleophilic aromatic substitutions

  • The methoxy group provides a handle for potential dealkylation or other transformations

These properties make 2-methoxy-5-phenylpyridine valuable in the construction of more complex heterocyclic systems with potential applications in materials science and medicinal chemistry.

Role in Heterocyclic Chemistry

In heterocyclic chemistry, 2-methoxy-5-phenylpyridine represents an important class of substituted pyridines that serve as intermediates in the synthesis of various heterocyclic compounds. The compound can participate in reactions such as:

  • Cross-coupling reactions to introduce additional functionality

  • Directed metallation for regioselective functionalization

  • Cycloaddition reactions to form fused heterocyclic systems

These reactions expand the utility of 2-methoxy-5-phenylpyridine in the preparation of structurally diverse compounds with potential applications in various fields.

Hazard StatementMeaning
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

These hazard statements indicate that appropriate precautions should be taken when working with this compound .

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